3,4,5-Trichloroanisole is an organic compound with the molecular formula CHClO. It is a derivative of anisole, characterized by the substitution of three hydrogen atoms on the benzene ring with chlorine atoms. This compound is particularly noted for its musty odor, which is often associated with cork taint in wines, adversely affecting their aroma and quality .
The synthesis of 3,4,5-trichloroanisole typically involves chlorination reactions where anisole is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is performed under controlled conditions to ensure selective chlorination at the 3, 4, and 5 positions on the benzene ring.
The molecular structure of 3,4,5-trichloroanisole consists of a methoxy group (-OCH) attached to a benzene ring that has three chlorine substituents at the 3rd, 4th, and 5th positions.
3,4,5-Trichloroanisole can undergo several chemical reactions:
The mechanism for the formation of 3,4,5-trichloroanisole involves electrophilic aromatic substitution. In this process:
Property | Value |
---|---|
Molecular Weight | 211.5 g/mol |
Melting Point | ~44°C |
Solubility | Immiscible with water |
Flash Point | >230°F |
3,4,5-Trichloroanisole is primarily studied in relation to its role in wine quality control due to its association with cork taint. Its detection and quantification are crucial for ensuring that wines meet sensory quality standards. Additionally, research into its synthesis and degradation pathways contributes to understanding environmental impacts related to chlorinated compounds .
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